molecular formula C21H23N3OS B2595603 2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide CAS No. 1795361-01-1

2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide

Cat. No.: B2595603
CAS No.: 1795361-01-1
M. Wt: 365.5
InChI Key: IHSLURSBINGCRI-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a synthetic small molecule featuring a core imidazo[1,2-a]pyridine scaffold, a heterocyclic structure widely explored in medicinal chemistry due to its bioisosteric properties and ability to modulate protein targets . The compound is distinguished by a cyclopentylsulfanyl moiety attached to the acetamide backbone and an 8-methyl-substituted imidazo[1,2-a]pyridine group linked to a phenyl ring.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-15-7-6-12-24-13-19(23-21(15)24)17-10-4-5-11-18(17)22-20(25)14-26-16-8-2-3-9-16/h4-7,10-13,16H,2-3,8-9,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSLURSBINGCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CSC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to optimize the reaction conditions and minimize the production costs.

Chemical Reactions Analysis

Formation of Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is typically synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and α-haloketones or α,β-unsaturated carbonyl compounds . For the 8-methyl variant, methyl-substituted precursors are employed.

Example Reaction:

2-Amino-4-methylpyridine+α-BromoacetophenoneEtOH, Δ8-Methylimidazo[1,2-a]pyridine\text{2-Amino-4-methylpyridine} + \text{α-Bromoacetophenone} \xrightarrow{\text{EtOH, Δ}} \text{8-Methylimidazo[1,2-a]pyridine}

Reactivity of Functional Groups

Functional Group Reactivity Example Reactions
Imidazo[1,2-a]pyridine Electrophilic substitution at C3; coordination with metal ions .Nitration (HNO₃/H₂SO₄) at C3; Cu(II) complexation via N1 and C2 .
Acetamide Hydrolysis (acid/base), nucleophilic substitution at sulfur .Acidic hydrolysis to carboxylic acid; oxidation of sulfanyl to sulfoxide (H₂O₂) .
Cyclopentylsulfanyl Susceptible to oxidation and alkylation .Oxidation to sulfone (mCPBA); nucleophilic displacement with Grignard reagents .

Catalytic and Coordination Chemistry

The compound’s imidazo[1,2-a]pyridine nitrogen and acetamide carbonyl oxygen can act as ligands. Copper(II) complexes have been reported for analogous structures, showing square-planar geometry via N,O-chelation .

Representative Complexation:

Target Compound+Cu(NO3)2MeOH[Cu(L)(NO3)](L = ligand)\text{Target Compound} + \text{Cu(NO}_3\text{)}_2 \xrightarrow{\text{MeOH}} [\text{Cu(L)(NO}_3\text{)}] \quad (\text{L = ligand})

Characterization: FTIR (ν(C=O) shift to 1640 cm⁻¹), EPR (gₐᵥ = 2.12) .

Stability and Degradation Pathways

  • Thermal Stability: Decomposition above 250°C (TGA data for similar acetamides) .

  • Hydrolytic Degradation:

    • Acidic (HCl, 1M): Cleavage of sulfanyl group to thiol (48h, 70% yield) .

    • Basic (NaOH, 1M): Acetamide hydrolysis to carboxylic acid (24h, 85% yield) .

Sulfur Oxidation

The cyclopentylsulfanyl group oxidizes to sulfoxide or sulfone under mild conditions:

\text{Target Compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Sulfoxide} \quad (\text{90% yield}) \text{Target Compound} \xrightarrow{\text{mCPBA, DCM}} \text{Sulfone} \quad (\text{95% yield})

Halogenation

Electrophilic bromination at C3 of the imidazo[1,2-a]pyridine core:

\text{Target Compound} \xrightarrow{\text{NBS, DMF}} \text{3-Bromo Derivative} \quad (\text{65% yield})

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopentylsulfanyl group may also contribute to the compound’s overall biological activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Substitutions on the Acetamide Backbone

  • 2-(3,4-Dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide (CAS 724740-10-7):

    • Structure : Features a 3,4-dimethoxyphenyl group instead of cyclopentylsulfanyl.
    • Properties : The methoxy groups enhance solubility via polar interactions, but reduced lipophilicity may limit blood-brain barrier penetration compared to the cyclopentylsulfanyl analogue .
    • Molecular Formula : C₂₄H₂₃N₃O₃; Molecular Weight : 401.47 g/mol.
  • N-{2-[(4R)-8-Methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide (VZL):

    • Structure : Lacks the phenyl spacer and cyclopentylsulfanyl group, with a direct ethyl linkage between the imidazo[1,2-a]pyridine and acetamide.
    • Properties : Simplified structure may reduce steric hindrance, improving binding to compact active sites .
    • Molecular Formula : C₁₂H₁₅N₃O; Molecular Weight : 217.27 g/mol.

Variants with Sulfanyl Modifications

  • 2-[((8-Methylimidazo[1,2-a]pyridin-2-yl)methyl)sulfanyl]-1H-1,3-benzodiazole (Compound 2 from ): Structure: Replaces the acetamide with a benzodiazole ring and positions the sulfanyl group on a methylene bridge. Molecular Formula: C₁₄H₁₃N₅S; Molecular Weight: 299.35 g/mol.
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide ():

    • Structure : Substitutes cyclopentylsulfanyl with a dimethylpyrimidinylsulfanyl group.
    • Properties : The pyrimidine ring enables hydrogen bonding, but the planar structure may reduce conformational flexibility compared to cyclopentylsulfanyl .

Analogues with Bulky Substituents

  • N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide (): Structure: Incorporates an adamantane group and thiophene ring. Properties: Adamantane enhances lipophilicity and pharmacokinetic stability, but the larger size may limit bioavailability .
  • 2-(4-Acetylphenoxy)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide (): Structure: Replaces sulfanyl with an acetylphenoxy group.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Cyclopentylsulfanyl, 8-methylimidazo[1,2-a]pyridin-2-yl C₂₁H₂₃N₃OS ~377.5 (calculated) High lipophilicity; optimized for membrane permeability -
2-(3,4-Dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide 3,4-Dimethoxyphenyl C₂₄H₂₃N₃O₃ 401.47 Enhanced solubility; reduced lipophilicity
N-{2-[(4R)-8-Methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide Ethyl linkage C₁₂H₁₅N₃O 217.27 Compact structure; potential for improved target engagement
2-[((8-Methylimidazo[1,2-a]pyridin-2-yl)methyl)sulfanyl]-1H-1,3-benzodiazole Benzodiazole, methylsulfanyl C₁₄H₁₃N₅S 299.35 Dual heterocycles; π-π stacking capability
N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide Adamantane, thiophene C₃₀H₃₄N₄OS 502.68 High steric bulk; enhanced metabolic stability

Research Findings and Implications

  • Lipophilicity and Bioavailability : The cyclopentylsulfanyl group in the target compound likely improves lipid bilayer penetration compared to polar analogues like the 3,4-dimethoxyphenyl derivative .
  • Conformational Flexibility : The Csp³-S bond in the cyclopentylsulfanyl group (vs. Csp²-S in pyrimidinylsulfanyl analogues) may allow greater torsional freedom, enhancing adaptability to target binding pockets .
  • Metabolic Stability : Bulkier substituents (e.g., adamantane) reduce cytochrome P450-mediated oxidation but may increase molecular weight beyond optimal ranges for oral bioavailability .

Biological Activity

The compound 2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a derivative of acetamide that incorporates a cyclopentylsulfanyl group and an 8-methylimidazo[1,2-a]pyridine moiety. This structure suggests potential biological activity, particularly in the context of cancer research and antiviral applications. The following sections detail the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where the cyclopentylsulfanyl group is introduced to a precursor containing the imidazo[1,2-a]pyridine structure. The synthetic pathway often includes:

  • Formation of the imidazo[1,2-a]pyridine core.
  • Introduction of the cyclopentylsulfanyl group via nucleophilic substitution or coupling reactions.
  • Acetylation to form the final acetamide product.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies on imidazo[1,2-a]pyridine derivatives have shown:

  • Cytotoxicity : Selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK1/CycA and CDK2/CycB, which are crucial for cell cycle regulation. Compounds with similar structures have demonstrated effective cytotoxic activity with low IC50 values in vitro .
CompoundIC50 (µM)Target Kinase
Compound 10.5CDK1/CycA
Compound 20.7CDK2/CycB

Antiviral Activity

Recent studies have explored the potential antiviral properties of related acetamides against SARS-CoV-2. For instance:

  • Mechanism : Compounds targeting RNA-dependent RNA polymerase (RdRp) have shown promise in inhibiting viral replication at sub-micromolar concentrations . The activity of these compounds is often assessed through cell-based assays measuring RNA synthesis.
CompoundEC50 (µM)CC50 (µM)Selectivity Index
Candidate A1.41100>70
Candidate B1.7075>44

Study on Cytotoxicity

In a comparative study focusing on various derivatives of imidazo[1,2-a]pyridine, researchers observed that modifications to the substituents significantly influenced cytotoxicity profiles. The introduction of a cyclopentylsulfanyl group was found to enhance selectivity against certain cancer cell lines while reducing off-target effects .

Inhibition of Viral Replication

A study investigating the antiviral efficacy of acetamide derivatives revealed that compounds structurally similar to This compound effectively inhibited SARS-CoV-2 RdRp activity. The most promising candidates displayed low cytotoxicity alongside potent antiviral effects, suggesting their potential as therapeutic agents against COVID-19 .

Q & A

Q. What are the key synthetic routes for preparing 2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide?

Methodological Answer: The synthesis typically involves:

Core Formation : Constructing the 8-methylimidazo[1,2-a]pyridine moiety via cyclization of 2-aminopyridine derivatives with α-bromoketones.

Sulfanyl Group Introduction : Reacting cyclopentyl thiol with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF).

Coupling : Combining the imidazopyridine core with the sulfanyl-acetamide group using nucleophilic substitution or palladium-catalyzed cross-coupling.
Key Reaction Conditions :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, reflux, 12h65–70≥95
2DMF, K₂CO₃, 80°C80–85≥98
Reference : Similar protocols are detailed in pyridine-acetamide coupling reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentylsulfanyl protons at δ 1.5–2.1 ppm; imidazopyridine aromatic protons at δ 7.2–8.5 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 396.18).
  • HPLC-PDA : Assesses purity (>95% at 254 nm, C18 column, acetonitrile/water gradient).
    Data Interpretation Tip : Compare spectral data with structurally analogous imidazopyridine derivatives .

Q. How is purity quantified, and what thresholds are acceptable for pharmacological studies?

Methodological Answer: Purity is quantified via:

  • HPLC : ≥95% purity required for in vitro assays.
  • Elemental Analysis : C, H, N percentages within ±0.3% of theoretical values.
    Critical Note : Impurities >5% (e.g., unreacted cyclopentyl thiol) may skew bioactivity results. Use preparative TLC or column chromatography for purification .

Q. What in vitro assays are used for preliminary pharmacological screening?

Methodological Answer:

  • Enzyme Inhibition : Dose-response curves against target enzymes (e.g., kinases, COX-2) using fluorogenic substrates.
  • Cellular Viability (MTT Assay) : IC₅₀ determination in cancer cell lines (e.g., HepG2, MCF-7).
    Example Protocol : Incubate compound (1–100 µM) with cells for 48h, measure absorbance at 570 nm .

Q. How are solubility and stability profiles determined in physiological buffers?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • Stability : HPLC monitoring of degradation over 24h at 37°C.
    Key Finding : Imidazopyridine derivatives often show pH-dependent solubility; cyclopentylsulfanyl groups enhance lipophilicity (LogP ~3.5) .

Advanced Research Questions

Q. How can reaction yields be optimized using Design of Experiments (DoE)?

Methodological Answer:

  • Variables : Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM) : Maximizes yield by modeling interactions between variables.
    Case Study : Ethanol/water mixtures (4:1 v/v) at 70°C improved yields by 15% compared to pure ethanol .

Q. What computational strategies predict binding modes with target proteins?

Methodological Answer:

  • Molecular Docking (Glide XP) : Prioritizes poses with hydrophobic enclosure scores >−6.0 kcal/mol.
  • MD Simulations (AMBER) : Assess stability of ligand-protein complexes over 100 ns.
    Key Insight : The cyclopentylsulfanyl group may occupy hydrophobic pockets in enzymes like COX-2, as seen in analogous structures .

Q. How are structural ambiguities resolved when crystallographic data conflicts with NMR?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration (e.g., imidazopyridine ring planarity).
  • 2D NMR (NOESY) : Validates spatial proximity of cyclopentyl and aryl protons.
    Example : A 2019 study reconciled NMR-derived torsion angles with crystallographic data using DFT calculations .

Q. How to address contradictions in biological activity across assay platforms?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values from enzymatic vs. cellular assays.
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify confounding interactions.
    Case Study : Discrepancies in COX-2 inhibition (enzymatic vs. cell-based) were traced to differential cell-membrane permeability .

Q. What methodologies assess ecological impact and biodegradation pathways?

Methodological Answer:

  • OECD 301F Test : Measures aerobic biodegradation in activated sludge.
  • QSAR Modeling : Predicts bioaccumulation (LogKₒw) and toxicity (LC₅₀ for Daphnia magna).
    Regulatory Insight : Derivatives with LogKₒw >4.0 may require environmental risk mitigation .

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